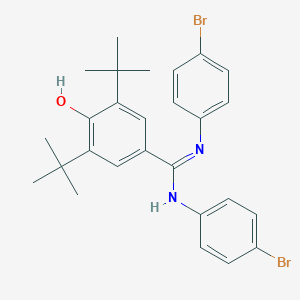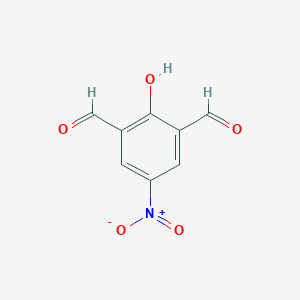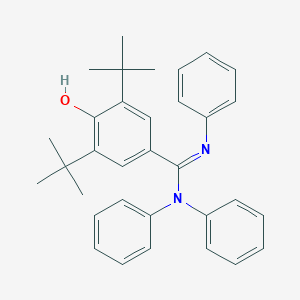![molecular formula C27H23N3O3 B376849 3-(2,3-dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)prop-2-en-1-one](/img/structure/B376849.png)
3-(2,3-dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)prop-2-en-1-one is an organic heterotricyclic compound that is 9H-imidazo[1,2-a]benzimidazole which is substituted at positions 2, 3, and 9 by phenyl, 2,3-dimethoxycinnamoyl, and methyl groups, respectively. It is a potent activator of osteoblast differentiation. It has a role as an osteogenesis regulator. It is a benzenoid aromatic compound, an organic heterotricyclic compound and an aromatic ether.
Aplicaciones Científicas De Investigación
Antiviral Properties
- A study by Hamdouchi et al. (1999) explored the antiviral properties of compounds structurally related to benzimidazoles, focusing on their role as inhibitors of human rhinovirus. These compounds, including derivatives of imidazo[1,2-a]benzimidazole, showed significant antiviral activity, suggesting potential for treating rhinovirus infections (Hamdouchi et al., 1999).
Cardiac Effects
- Research by Diederen and Kadatz (1981) examined the cardiovascular effects of benzimidazole derivatives. These compounds were observed to increase the force of contraction in rat atria and influence heart rate and blood pressure in cats (Diederen & Kadatz, 1981).
Chemosensory Properties
- Tolpygin et al. (2015) conducted a study on the chemosensory properties of benzimidazole derivatives. These compounds were used as selective fluorescent chemosensors for important biological ions and molecules, highlighting their potential in biological and chemical sensing applications (Tolpygin et al., 2015).
Chemical Reactivity and Synthesis
- Konaté et al. (2021) analyzed the chemical reactivity of imidazo[1,2-a]pyridinyl-chalcone compounds, which are structurally related to benzimidazoles. The study used quantum chemistry methods to assess global and local reactivity, important for organic synthesis and medicinal chemistry (Konaté et al., 2021).
Biological Activity Studies
- Anisimova et al. (2013) investigated the synthesis of acrylic acids derived from imidazo[1,2-a]benzimidazoles, aiming to create potentially biologically active compounds (Anisimova et al., 2013).
Antibacterial and Antituberculosis Properties
- Research by Ramprasad et al. (2015) focused on the synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives. These compounds demonstrated potent anti-tubercular and antibacterial activities, highlighting their potential in treating infectious diseases (Ramprasad et al., 2015).
Antioxidant and Antiradical Activity
- Spasov et al. (2022) synthesized and studied the in vitro antioxidant activity of imidazo[1,2-a]benzimidazoles. These compounds exhibited significant antioxidant properties, which could be valuable in developing new antioxidant agents (Spasov et al., 2022).
DNA Binding and Cytotoxicity
- Paul et al. (2015) explored the DNA binding, cellular DNA lesion, and cytotoxicity of benzimidazole-based Schiff base copper(II) complexes. These studies are crucial for understanding the interactions of such compounds with biological molecules and their potential in cancer treatment (Paul et al., 2015).
Propiedades
Fórmula molecular |
C27H23N3O3 |
|---|---|
Peso molecular |
437.5g/mol |
Nombre IUPAC |
(E)-3-(2,3-dimethoxyphenyl)-1-(4-methyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C27H23N3O3/c1-29-20-13-7-8-14-21(20)30-25(24(28-27(29)30)18-10-5-4-6-11-18)22(31)17-16-19-12-9-15-23(32-2)26(19)33-3/h4-17H,1-3H3/b17-16+ |
Clave InChI |
BXESZVNFNSBGGR-WUKNDPDISA-N |
SMILES isomérico |
CN1C2=CC=CC=C2N3C1=NC(=C3C(=O)/C=C/C4=C(C(=CC=C4)OC)OC)C5=CC=CC=C5 |
SMILES |
CN1C2=CC=CC=C2N3C1=NC(=C3C(=O)C=CC4=C(C(=CC=C4)OC)OC)C5=CC=CC=C5 |
SMILES canónico |
CN1C2=CC=CC=C2N3C1=NC(=C3C(=O)C=CC4=C(C(=CC=C4)OC)OC)C5=CC=CC=C5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-[2-(Dimethylamino)vinyl]-5-methyl-2,4-diphenyl-1,3-oxazin-1-ium](/img/structure/B376778.png)



![(3Z)-3-[1-(1H-indol-3-yl)ethylidene]indole](/img/structure/B376789.png)

